Methyl 4-mercaptothiophene-3-carboxylate
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Overview
Description
Methyl 4-mercaptothiophene-3-carboxylate is a thiophene derivative, which is a class of heterocyclic compounds containing a sulfur atom in a five-membered ring. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry, material science, and organic electronics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including methyl 4-mercaptothiophene-3-carboxylate, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The specific methods and conditions for the industrial production of this compound may vary depending on the manufacturer and the desired application.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-mercaptothiophene-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used to oxidize the thiol group to a sulfonic acid derivative.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to introduce various substituents at the thiophene ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can lead to the formation of sulfonic acid derivatives, while reduction of the carboxylate group can yield alcohol derivatives.
Scientific Research Applications
Methyl 4-mercaptothiophene-3-carboxylate has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of methyl 4-mercaptothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The thiol group in the compound can form covalent bonds with various biomolecules, potentially affecting their function. Additionally, the thiophene ring can interact with biological membranes and proteins, influencing their activity and stability.
Comparison with Similar Compounds
Methyl 4-mercaptothiophene-3-carboxylate can be compared with other thiophene derivatives to highlight its uniqueness. Similar compounds include:
Methyl 3-aminothiophene-4-carboxylate: This compound has an amino group instead of a thiol group, which can lead to different chemical reactivity and biological activity.
2-(2-Cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide: This compound has a cyanoacetamido group, which can impart different properties and applications compared to this compound.
The unique combination of the thiol group and the carboxylate group in this compound makes it a valuable compound for various applications in scientific research and industry.
Properties
IUPAC Name |
methyl 4-sulfanylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S2/c1-8-6(7)4-2-10-3-5(4)9/h2-3,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYGOCXZSJWHUII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CSC=C1S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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